Dioxobis(stearato)trilead
Overview
Description
Dioxobis(stearato)trilead is a chemical compound with the molecular formula C36H70O6Pb3This compound is characterized by its dark beige to orange solid appearance and is primarily used in various industrial applications .
Preparation Methods
The synthesis of Dioxobis(stearato)trilead typically involves the reaction of lead salts with octadecanoic acid under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through recrystallization. Industrial production methods may involve large-scale reactions in reactors with precise temperature and pressure controls to ensure high yield and purity .
Chemical Reactions Analysis
Dioxobis(stearato)trilead undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of lead oxides and other by-products.
Reduction: Reduction reactions can convert this compound into lower oxidation state lead compounds.
Substitution: In substitution reactions, the octadecanoate groups can be replaced by other ligands, altering the compound’s properties and reactivity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands for substitution reactions .
Scientific Research Applications
Dioxobis(stearato)trilead has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other lead-based compounds and materials.
Biology: Research studies investigate its effects on biological systems, particularly its toxicity and interactions with cellular components.
Medicine: While not commonly used in therapeutic applications, its toxicological profile is studied to understand lead poisoning and its effects on human health.
Mechanism of Action
The mechanism of action of Dioxobis(stearato)trilead involves its interaction with biological molecules, leading to the disruption of cellular processes. It primarily targets enzymes and proteins, binding to their active sites and inhibiting their function. This can result in oxidative stress, cellular damage, and apoptosis (programmed cell death) in biological systems .
Comparison with Similar Compounds
Dioxobis(stearato)trilead can be compared with other lead-based compounds such as:
Lead stearate: Similar in structure but with different stoichiometry and properties.
Lead oxide: A simpler lead compound with distinct chemical and physical characteristics.
Lead acetate: Another lead compound used in various applications, differing in its reactivity and solubility.
The uniqueness of this compound lies in its specific molecular structure, which imparts unique properties and reactivity compared to other lead compounds .
Properties
IUPAC Name |
bis[(octadecanoyloxy-λ2-plumbanyl)oxy]lead | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H36O2.2O.3Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;;;/h2*2-17H2,1H3,(H,19,20);;;;;/q;;;;;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWAMPSGOQJXCE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Pb]O[Pb]O[Pb]OC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70O6Pb3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1.22e+03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12578-12-0 | |
Record name | Bis(octadecanoato)dioxo trilead | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012578120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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